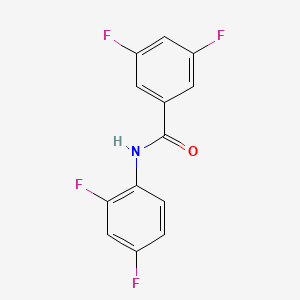

N-(2,4-Difluorophenyl)-3,5-difluorobenzamide

Description

Properties

Molecular Formula |

C13H7F4NO |

|---|---|

Molecular Weight |

269.19 g/mol |

IUPAC Name |

N-(2,4-difluorophenyl)-3,5-difluorobenzamide |

InChI |

InChI=1S/C13H7F4NO/c14-8-1-2-12(11(17)6-8)18-13(19)7-3-9(15)5-10(16)4-7/h1-6H,(H,18,19) |

InChI Key |

WBKNOFHERNNRLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via 3,5-Difluorobenzoyl Chloride

-

- 2,4-Difluoroaniline

- 3,5-Difluorobenzoyl Chloride

- Solvent : Inert solvents such as benzene, toluene, or xylene are commonly used.

-

- Temperature : The reaction is typically carried out at temperatures ranging from 30°C to 150°C, with optimal conditions around 50°C to 150°C.

- Time : The reaction time can vary from 1 to 24 hours, depending on the specific conditions and desired yield.

-

- Dissolve 2,4-difluoroaniline in the chosen solvent.

- Add 3,5-difluorobenzoyl chloride dropwise while stirring.

- Continue stirring for the desired reaction time.

- Cool the mixture, and filter to obtain the crude product.

- Purify the product using methods such as crystallization or chromatography.

Alternative Synthesis Routes

While direct synthesis from 3,5-difluorobenzoyl chloride is common, alternative routes may involve the use of different intermediates or catalysts. However, specific literature on alternative routes for this compound is limited.

Analysis of Preparation Methods

Purification Methods

- Crystallization : Often used for initial purification due to its simplicity and effectiveness.

- Chromatography : Techniques like column chromatography can provide higher purity, especially for complex mixtures.

Research Findings and Data

While specific data on this compound is limited, general trends in benzamide synthesis can be applied:

| Solvent | Temperature Range (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| Toluene | 50-150 | 1-24 | 70-90 |

| Benzene | 30-150 | 1-24 | 60-85 |

| Xylene | 50-150 | 1-24 | 65-90 |

Note : The yield and reaction conditions can vary based on specific experimental setups and starting material purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-3,5-difluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while hydrolysis results in the formation of carboxylic acids and amines .

Scientific Research Applications

N-(2,4-Difluorophenyl)-3,5-difluorobenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for designing new drugs with improved efficacy and reduced side effects.

Pharmaceuticals: The compound is investigated for its potential as an active pharmaceutical ingredient (API) in various therapeutic areas.

Material Sciences: Its unique properties make it suitable for developing advanced materials with specific characteristics, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-3,5-difluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act on carbonic anhydrase or other enzymes involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Polymorphism

- N-(3,5-Difluorophenyl)-2,4-difluorobenzamide ():

This analog differs in the fluorine substitution pattern, with fluorines at positions 3 and 5 on the phenyl ring. It exhibits three polymorphic forms, with Form 1 showing 50% greater stiffness and 33% higher hardness than Form 2 due to C-H···F interactions. The polymorphism is controlled by differential scanning calorimetry (DSC) scan rates. In contrast, N-(2,4-difluorophenyl)-3,5-difluorobenzamide (CAS 881598-25-0, ) has fluorines at positions 2 and 4 on the phenyl ring, which may alter hydrogen-bonding networks and mechanical properties .

Functional Group Modifications

- 3-(Difluoromethoxy)-N-(2,5-difluorophenyl)benzamide (CAS 723253-75-6, ):

The addition of a difluoromethoxy group introduces metabolic stability and lipophilicity, traits critical for prolonged agrochemical activity. This contrasts with the simpler fluorinated benzamide structure of the target compound, which may exhibit faster degradation . - N-(3,5-Difluorophenyl)-2-hydroxy-3-methoxybenzamide ():

Hydroxy and methoxy groups enhance hydrogen-bonding capacity, improving solubility in polar solvents. This contrasts with the fully fluorinated target compound, which is likely more hydrophobic .

Pharmaceutical Relevance

The target compound’s structure shares the 2,4-difluorobenzoyl motif, suggesting possible kinase-binding capabilities .

Agrochemical Potential

Fluorinated benzamides are prevalent in pesticides (e.g., diflufenican, ). The target compound’s fluorine-rich structure aligns with agrochemical design principles, where fluorine enhances stability and target specificity .

Data Tables

Biological Activity

N-(2,4-Difluorophenyl)-3,5-difluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a difluorinated phenyl group attached to a benzamide core. The presence of fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets. The compound's molecular formula is , with a molecular weight of approximately 280.20 g/mol.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to this compound. For instance:

- Inhibition of Cell Proliferation : Research has shown that derivatives of difluorobenzamides exhibit significant cytotoxicity against various cancer cell lines. One study indicated that compounds with similar structures inhibited the growth of breast cancer cells by targeting specific signaling pathways such as ERK1 MAP kinase .

- Mechanism of Action : The mechanism often involves modulation of key proteins involved in cell cycle regulation and apoptosis. For example, fluorinated benzamides have been shown to interact with the CK2 protein kinase, which is crucial for cancer cell survival .

Antimicrobial Activity

While the primary focus has been on anticancer properties, some derivatives have also shown antimicrobial activity:

- Inhibition of Bacterial Growth : Certain compounds within this class demonstrated minimal inhibitory concentrations (MIC) against Helicobacter pylori, suggesting potential for development as antimicrobial agents .

Case Studies

- Synthesis and Evaluation : A study synthesized various difluorobenzamide derivatives and evaluated their biological activities against cancer cell lines. Among them, this compound exhibited promising results in inhibiting cell growth in vitro .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that the positioning and number of fluorine substitutions on the phenyl ring significantly affect biological activity. Compounds with para-substituted fluorine showed enhanced potency compared to their ortho or meta counterparts .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-Difluorophenyl)-3,5-difluorobenzamide, and how can purity be ensured?

- Methodology : Synthesis typically involves coupling 3,5-difluorobenzoyl chloride with 2,4-difluoroaniline under Schotten-Baumann conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted precursors. Characterization by -NMR, -NMR, and LC-MS confirms structure and purity (>95% by HPLC). For fluorinated intermediates, anhydrous conditions are essential to avoid hydrolysis .

Q. How can crystallographic data for this compound be obtained and refined?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., in dichloromethane/hexane) are analyzed using a diffractometer. Refinement with SHELXL (via Olex2 interface) resolves hydrogen bonding and fluorine interactions. Disordered regions require TLS parameterization and restraints. Data deposition in the Cambridge Structural Database (CSD) is recommended .

Q. What spectroscopic techniques are optimal for characterizing fluorinated benzamides?

- Methodology :

- NMR : -NMR identifies substituent positions (e.g., -128 ppm for ortho-F). -NMR coupling patterns reveal aromatic substitution.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 294.21 g/mol).

- IR : Stretching bands at ~1670 cm confirm amide C=O .

Q. How can preliminary bioactivity screening be conducted for this compound?

- Methodology : Use in vitro assays targeting kinases (e.g., p38 MAP kinase) or antimicrobial panels. For kinase inhibition, recombinant enzymes and ATPase activity assays (luminescence-based) quantify IC. Positive controls (e.g., SB203580 for p38) validate experimental conditions .

Advanced Research Questions

Q. How can polymorphic forms of this compound be controlled and characterized?

- Methodology : Polymorph screening via solvent crystallization (e.g., ethanol vs. acetonitrile). Differential scanning calorimetry (DSC) identifies phase transitions (e.g., Form I melts at 185°C vs. Form II at 172°C). Mechanical properties (elastic modulus, hardness) are quantified using nanoindentation. Hirshfeld surface analysis (CrystalExplorer) maps dominant interactions (e.g., C-HF) driving polymorphism .

Q. What computational strategies predict binding modes with biological targets?

- Methodology :

- Docking : AutoDock Vina or Glide (Schrödinger Suite) docks the compound into target pockets (e.g., p38 MAP kinase PDB: 1A9U). Protonation states (at pH 7.4) are assigned with Epik.

- MD Simulations : GROMACS runs 100-ns trajectories to assess binding stability (RMSD <2 Å). MM-PBSA calculates binding free energy, focusing on fluorine-mediated H-bonds .

Q. How do substituent variations (e.g., Cl vs. F) impact bioactivity in benzamide analogs?

- Methodology : Synthesize analogs (e.g., 3,5-dichloro derivatives) and compare IC values in kinase assays. QSAR models (via MOE or RDKit) correlate electronic parameters (Hammett σ) with activity. Fluorine’s electronegativity often enhances target affinity but may reduce solubility .

Q. What strategies resolve crystallographic disorder in fluorinated aromatic systems?

- Methodology : In SHELXL, use PART and SUMP instructions to model disordered fluorine atoms. Distance and ADP similarity restraints maintain geometry. Twinning (e.g., by-merohedry) is addressed with TWIN/BASF refinement. PLATON’s ADDSYM checks missed symmetry .

Q. How can in vivo metabolic stability of fluorinated benzamides be evaluated?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.